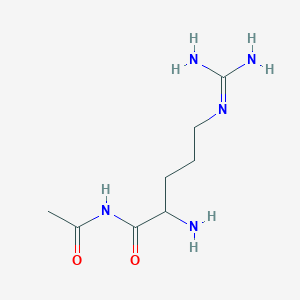

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving “Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-” are not specified in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, specific physical and chemical properties for “Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-” are not available in the current resources .Scientific Research Applications

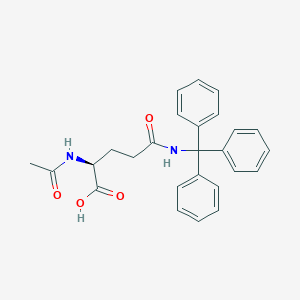

Synthesis of Dipeptide Mimetics Dipeptide ±(4S)-5-(TBDMS)oxy-4-(dibenzylamino)-2-formamido-N-[3-hydroxy-2-(tritylamino)propyl]pentanamide, an unnatural amino acid precursor, was synthesized in a nine-step process from D-serine, achieving a total yield of 35.3% (Yue, 2013).

Chemical Reactions and Anticholinergic Activity The synthesis and pharmacological evaluation of the four stereoisomers of 4-(dimethylamino)-2-phenyl-(2-pyridyl)pentanamide demonstrated significant differences in anticholinergic potency, with notable variations among the isomers (Oyasu et al., 1994).

Reactions of Nitriles and Synthesis of α, α-Diamino Acid Derivatives 2-Acetylamino-3, 3-dichloroacrylic-N-acetylamide reacted with aliphatic primary amines to produce 2-acetylamino-2-(substituted amino)-3, 3-dichloropropionamides, distinct from reactions with secondary amines which led to oxazole derivatives. The study explored the mechanisms of these reactions (Matsumura et al., 1976).

Synthesis of Antimetabolites The synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine involved preparing 2-amino-5-hydroxy-2-methylpentanoic acid from 5-hydroxy-2-pentanone, followed by multiple reaction steps to yield the target compounds (Maehr & Leach, 1978).

Research on Atorvastatin Intermediates Research on the synthesis of 4-(4-Fluorophenyl)-2(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, outlined a synthetic route involving transformations of methyl isobutyryl acetate and subsequent reactions to obtain the final molecule (Zhou Kai, 2010).

Inhibition Studies of Zika Virus Protease Complex In silico studies identified 2-amino-5-{[(1Z)-amino({[(Z)-benzoyl]imino})methyl]amino}-N-(5-amino-7-{[carbamoyl(phenyl)methyl]amino}-6-oxoheptyl)pentanamide as an inhibitor of the Zika virus (ZIKV) NS2B-NS3 protease complex, providing insights into potential therapeutic applications (Singh et al., 2017).

Safety And Hazards

properties

CAS RN |

64365-27-1 |

|---|---|

Product Name |

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- |

Molecular Formula |

C10H13ClFNO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-acetyl-2-amino-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C8H17N5O2/c1-5(14)13-7(15)6(9)3-2-4-12-8(10)11/h6H,2-4,9H2,1H3,(H4,10,11,12)(H,13,14,15) |

InChI Key |

FHEHCZJLZDLUAW-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(=O)C(CCCN=C(N)N)N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)N.Cl |

Other CAS RN |

64282-12-8 |

Pictograms |

Irritant |

synonyms |

H-P-FLUORO-DL-PHE-OMEHCL; 64282-12-8; 4-Fluoro-DL-phenylalaninemethylesterhydrochloride; methyl2-amino-3-(4-fluorophenyl)propanoatehydrochloride; SCHEMBL3498946; CTK8F5952; H-p-Fluoro-DL-Phe-OMe.HCl; H-P-FLUORO-DL-PHE-OMEHCL; MolPort-020-004-769; 7216AH; KM0839; NSC523088; MCULE-1562203633; NSC-523088; AM001912; FT-0698747; 3B3-064405 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.